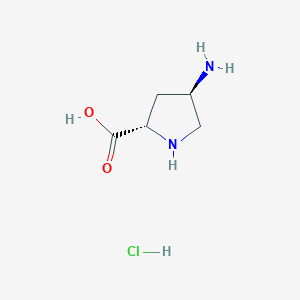
2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid is a sulfur-containing organic compound. It is part of the thiopyran family, characterized by a six-membered ring containing one sulfur atom. The compound’s unique structure, featuring a dioxido group, makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid typically involves the oxidation of thiopyran derivatives. Common oxidizing agents include hydrogen peroxide and peracids. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the dioxido group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar oxidation processes, optimized for yield and purity. Continuous flow reactors and advanced purification techniques might be employed to enhance efficiency.
化学反应分析
Types of Reactions
2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxido group back to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxido group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiopyran derivatives.
Substitution: Various substituted thiopyran compounds.
科学研究应用
2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid involves its interaction with various molecular targets. The dioxido group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s sulfur atom can form covalent bonds with biological molecules, affecting their function.
相似化合物的比较
Similar Compounds
Thiopyran: Lacks the dioxido group, making it less reactive in oxidation reactions.
Thiophene: A five-membered ring analog, with different chemical properties.
Sulfone derivatives: Compounds with similar oxidation states but different ring structures.
Uniqueness
2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid is unique due to its dioxido group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C7H10O4S |
|---|---|
分子量 |
190.22 g/mol |
IUPAC 名称 |
(2E)-2-(1,1-dioxothian-3-ylidene)acetic acid |
InChI |
InChI=1S/C7H10O4S/c8-7(9)4-6-2-1-3-12(10,11)5-6/h4H,1-3,5H2,(H,8,9)/b6-4+ |
InChI 键 |
MHGUCEKDNYXSIF-GQCTYLIASA-N |
手性 SMILES |
C1C/C(=C\C(=O)O)/CS(=O)(=O)C1 |
规范 SMILES |
C1CC(=CC(=O)O)CS(=O)(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one](/img/structure/B13005877.png)
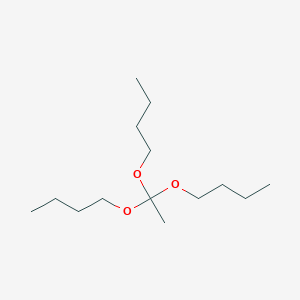
![2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran](/img/structure/B13005881.png)
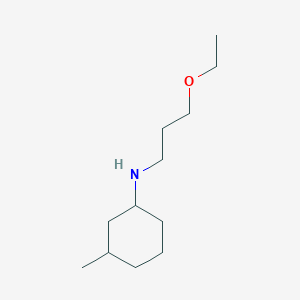
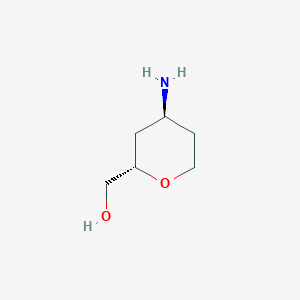
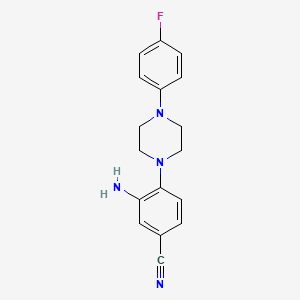

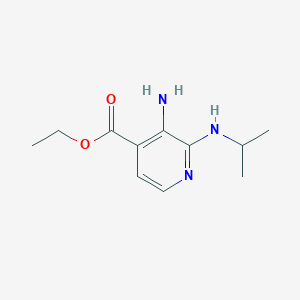
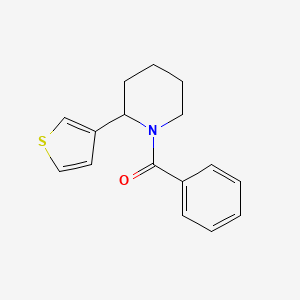
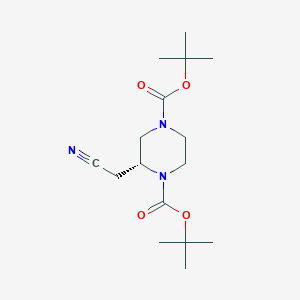
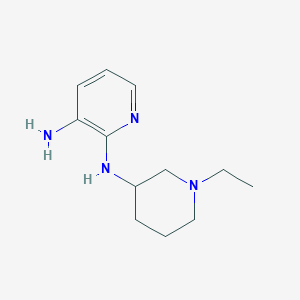
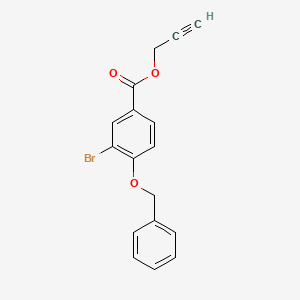
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-2-methylpropan-1-one](/img/structure/B13005946.png)
